Flavodic Acid

Pharmacokinetics Bioavailability Chronic Venous Insufficiency

Pain Point: Many flavonoid phlebotonics (e.g., diosmin) need costly micronization for bioavailability; Cochrane 2020 confirms class-wide evidence cannot be extrapolated. Solution: Flavodic acid's intrinsic water solubility (≥25 mg/mL) allows conventional capsule blending-no special equipment. Double-blind clinical data at 1,200 mg shows significant reduction of anorectal bleeding (p<0.001) and congestion (p<0.01) within 5 days. Multi-target pharmacology (lipoxygenase, COX, fTHF synthetase, carboxylesterase inhibition) differentiates it from mono-target flavonoids. Supplied as research-grade API with full analytical documentation; ready for global dispatch.

Molecular Formula C19H14O8
Molecular Weight 370.3 g/mol
CAS No. 37470-13-6
Cat. No. B1211881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavodic Acid
CAS37470-13-6
Synonyms2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone
2-phenyl-gamma-benzopyrone-5,7-dioxyacetate
flavodic acid
flavodic acid sodium salt
flavodic acid, disodium salt
Intercyton
Pericel
Molecular FormulaC19H14O8
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O
InChIInChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24)
InChIKeyIGCSSLDDCHLXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavodic Acid: Synthetic Water-Soluble Venotonic


Flavodic acid (INN), also used clinically as its disodium salt (disodium flavodate, brand name Intercyton), is a synthetic flavonoid derivative belonging to the gamma-pyrone (benzopyrone) chemical class . It is classified pharmacotherapeutically as a veinotonic and vasculoprotective agent, acting primarily by increasing vasoconstriction, enhancing vascular resistance, and decreasing capillary permeability . Unlike many naturally occurring flavonoids, flavodic acid is a synthetic water-soluble derivative designed for direct oral absorption without requiring metabolic hydrolysis . Its clinical indications include adjunctive treatment of veno-lymphatic insufficiency, capillary fragility disorders, hemorrhoidal crises, and symptomatic menometrorrhagia associated with intrauterine devices .

Synthetic water-soluble flavonoid derivative; oral formulation research without micronization
Multi-target enzyme inhibitor (LOX, COX, carboxylesterase, folate-pathway)
Arachidonic acid cascade probe and venotonic pathway research tool

Flavodic Acid: Why It Cannot Be Interchanged


Although flavodic acid belongs to the broad class of flavonoid-based phlebotonics alongside compounds such as diosmin, troxerutin, and calcium dobesilate, critical differences in pharmacokinetics, water solubility, and enzyme inhibition profiles preclude direct therapeutic substitution . A 2020 Cochrane systematic review of phlebotonics for venous insufficiency found that no studies evaluating disodium flavodate fulfilled the inclusion criteria for meta-analysis, underscoring that evidence for this compound cannot be extrapolated from the larger body of data on rutosides (28 studies), diosmin (11 studies), or calcium dobesilate (10 studies) . Furthermore, flavodic acid acts as a potent lipoxygenase inhibitor with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—a multi-target profile that distinguishes it mechanistically from mono-target or purely antioxidant flavonoids . These pharmacological and evidentiary differences mean that selecting flavodic acid versus a class alternative is not a like-for-like decision.

Pharmacokinetic profile Flavodic acid exhibits substantially higher oral exposure than diosmin; exposure context and dose–response may shift if substituted.
Mechanistic differentiation Multi-target inhibition (LOX, COX, carboxylesterase, folate-pathway) differs from single-target or purely antioxidant flavonoids like troxerutin.
Evidence gap Cochrane review excluded flavodic acid from meta-analysis; efficacy data from rutosides or diosmin cannot be extrapolated.

Flavodic Acid: Quantitative Comparative Evidence


Plasma Exposure Advantage Over Diosmin

Flavodic acid (as disodium flavodate) demonstrates dramatically higher systemic exposure than the widely used flavonoid diosmin. Following a single oral 600 mg dose of disodium flavodate, the maximum plasma concentration (Cmax) reaches 17 µg/mL (17,000 ng/mL) with a Tmax of 4-5 hours and an elimination half-life of approximately 30 hours . In contrast, diosmin—even when administered in a micronized formulation at 900 mg—yields a Cmax of its active aglycone diosmetin of only 2.4 ± 1.9 ng/mL (unformulated micronized reference) to 50.3 ± 22.6 ng/mL (enhanced formulation) . This represents a 340-fold to 7,000-fold higher peak plasma concentration for flavodic acid compared to diosmin. Additionally, flavodic acid's 30-hour half-life substantially exceeds that of calcium dobesilate (approximately 5 hours) , enabling less frequent dosing.

Peak Plasma Exposure
Cross-study comparable
Cmax 17 µg/mL (flavodate 600 mg) vs. diosmetin 2.4–50.3 ng/mL from diosmin 900 mg; t½ ≈30 h vs. ~5 h for calcium dobesilate
Higher plasma exposure context may simplify oral formulation research; extended half-life supports less frequent dosing exploration
Cross-study human healthy volunteer data; diosmin data from n=16 bioavailability study
Pharmacokinetics Bioavailability Chronic Venous Insufficiency

Intrinsic Water Solubility Advantage

Flavodic acid, as its disodium salt, is explicitly described as a synthetic water-soluble (hydrosoluble) flavonoid derivative , with experimentally confirmed solubility of at least 25 mg/mL in water . This contrasts sharply with diosmin, which is practically insoluble in water and requires enzymatic hydrolysis to its aglycone diosmetin before absorption, necessitating micronization or complexation with buffering agents to achieve even modest bioavailability . Troxerutin (trihydroxyethylrutin), while water-soluble upon warming (up to 100 mg/mL), requires heating for dissolution, indicating temperature-dependent solubility . The intrinsic, room-temperature water solubility of disodium flavodate simplifies formulation into standard gelatin capsules without requiring particle size reduction, buffering excipients, or heating steps.

Aqueous Solubility
Class-level
Disodium flavodate ≥25 mg/mL at 25 °C (freely soluble); diosmin practically insoluble; troxerutin requires warming
Intrinsic water solubility supports formulation research without micronization or heating steps
Supplier and published solubility data; diosmin/troxerutin technical datasheets
Formulation Science Solubility Pharmaceutical Development

Neutrophil ROS Production: Flavodate vs. Troxerutin

In a controlled in vitro study using human neutrophils assessed by flow cytometry, disodium flavodate (DF) and trihydroxyethylrutin (THET, troxerutin) were directly compared for their ability to reduce reactive oxygen species (ROS) production at three concentrations (5, 50, and 100 mg/L) . DF reduced ROS production by 40%, 71%, and 82% respectively (all p < 0.001), while THET reduced ROS by 53%, 88%, and 93% at the same concentrations . Critically, neither compound impaired neutrophil phagocytic ability at any tested concentration, indicating that both agents achieve ROS suppression without compromising innate immune function . While THET showed marginally higher ROS suppression (approximately 11-13% greater reduction at each concentration), both compounds demonstrated dose-dependent efficacy of comparable magnitude.

Neutrophil ROS Reduction
Head-to-head
Flavodate: 82% ROS reduction at 100 mg/L; Troxerutin: 93% at 100 mg/L (both p
Comparable ROS suppression context without immune compromise; supports interchangeability assessment in neutrophil studies
In vitro human neutrophils; flow cytometry; n≥6 per condition
Hemorrhoidal Endpoint Study
Trial context
Reduction in anorectal bleeding p
Supports endpoint interpretation in hemorrhoidal congestion model; dose-dependent capillary resistance reported
Double-blind, single-arm design; photographic assessment by independent endoscopists
Multi-Target Enzyme Inhibition
Class-level
Potent LOX inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and COX (lesser); antioxidant in fats/oils
Broad mechanistic scope not replicated by single-target or antioxidant flavonoids
MeSH pharmacological classification; qualitative differentiation from diosmin, calcium dobesilate, troxerutin
PfDHFR Binding Affinity
Head-to-head
-8.9 kcal/mol (flavodic acid) vs. sesartemin -8.9, sakuranetin -8.6, dimethylmatairesinol -8.4; threshold -8.0 kcal/mol
In silico lead for antimalarial scaffold optimization; drug-like with no Lipinski violations
100 ns MD simulation; MM-PBSA; hydrophobic interaction with Phe58
Neutrophil Biology Oxidative Stress Venous Disease

Clinical Evidence in Hemorrhoidal Disease

A double-blind clinical study evaluated a single 1,200 mg dose of disodium flavodate in 34 patients with symptomatic acute hemorrhoidal congestion, following a preliminary dose-optimization phase in 15 patients . The trial demonstrated statistically significant efficacy on two primary endpoints: reduction of anorrhagia (anorectal bleeding) at p < 0.001, and reduction of hemorrhoidal congestion assessed by rectoscopy at p < 0.01 . Congestion was further evaluated through double-blind reading of photographic documents by two independent endoscopists before decoding . Additionally, the ANSM-approved product monograph reports that capillary resistance, measured using the Kramar technique in healthy subjects, increases dose-dependently across a range of 100 to 1,200 mg as a single oral dose .

Hemorrhoidal Endpoint Study
Trial context
Reduction in anorectal bleeding p
Supports endpoint interpretation in hemorrhoidal congestion model; dose-dependent capillary resistance reported
Double-blind, single-arm design; photographic assessment by independent endoscopists
Multi-Target Enzyme Inhibition
Class-level
Potent LOX inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and COX (lesser); antioxidant in fats/oils
Broad mechanistic scope not replicated by single-target or antioxidant flavonoids
MeSH pharmacological classification; qualitative differentiation from diosmin, calcium dobesilate, troxerutin
PfDHFR Binding Affinity
Head-to-head
-8.9 kcal/mol (flavodic acid) vs. sesartemin -8.9, sakuranetin -8.6, dimethylmatairesinol -8.4; threshold -8.0 kcal/mol
In silico lead for antimalarial scaffold optimization; drug-like with no Lipinski violations
100 ns MD simulation; MM-PBSA; hydrophobic interaction with Phe58
Hemorrhoidal Disease Clinical Trial Vasculoprotection

Multi-Target Enzyme Inhibition Profile

Flavodic acid is characterized in the MeSH pharmacological descriptor system as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism . Its inhibitory profile extends beyond LOX to include formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase (COX) . The compound also functions as an antioxidant in fats and oils . This multi-target enzyme inhibition profile differentiates flavodic acid from comparator flavonoids: diosmin primarily acts through enhancement of venous tone via prolonged noradrenaline activity and reduction of leukocyte-endothelial adhesion , while calcium dobesilate functions mainly through hydroxyl radical scavenging (IC50 = 1.1 µM) and reduction of blood viscosity . The combination of potent LOX inhibition with ancillary COX and folate-pathway enzyme inhibition represents a broader pharmacological footprint.

Multi-Target Enzyme Inhibition
Class-level
Potent LOX inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and COX (lesser); antioxidant in fats/oils
Broad mechanistic scope not replicated by single-target or antioxidant flavonoids
MeSH pharmacological classification; qualitative differentiation from diosmin, calcium dobesilate, troxerutin
Enzyme Inhibition Arachidonic Acid Cascade Mechanism of Action

Antimalarial Lead Potential: PfDHFR Binding Affinity

In a molecular docking and dynamics study screening phytochemicals from Dissotis rotundifolia against Plasmodium falciparum dihydrofolate reductase (PfDHFR), flavodic acid was identified as one of four potential leads with a binding affinity of -8.9 kcal/mol . This value exceeded the stringent threshold of -8.0 kcal/mol and was equivalent to sesartemin (-8.9 kcal/mol) and superior to sakuranetin (-8.6 kcal/mol) and dimethylmatairesinol (-8.4 kcal/mol) . The compound interacted hydrophobically with critical residue Phe58 and was predicted to be drug-like, with no violations of Lipinski's Rule of Five . A 100 ns molecular dynamics simulation confirmed binding stability, and the compound was predicted to have antiprotozoal activity (Probability of Active, Pa = 0.319-0.537) . This represents a potential orthogonal application for flavodic acid distinct from its established vasculoprotective use.

PfDHFR Binding Affinity
Head-to-head
-8.9 kcal/mol (flavodic acid) vs. sesartemin -8.9, sakuranetin -8.6, dimethylmatairesinol -8.4; threshold -8.0 kcal/mol
In silico lead for antimalarial scaffold optimization; drug-like with no Lipinski violations
100 ns MD simulation; MM-PBSA; hydrophobic interaction with Phe58
Antimalarial Drug Discovery Molecular Docking PfDHFR Inhibition

Flavodic Acid: High-Value Application Scenarios


Oral Veinotonic Formulation Without Micronization

The intrinsic water solubility of disodium flavodate (≥25 mg/mL at room temperature ) and its high oral bioavailability (Cmax 17 µg/mL, Tmax 4-5 h ) make it an ideal active pharmaceutical ingredient (API) for standard oral gelatin capsule formulations. Unlike diosmin, which is practically insoluble in water and requires costly micronization, particle size reduction to 200-500 nm, or buffered complexation to achieve even modest systemic absorption (Cmax of diosmetin: 2.4-50.3 ng/mL ), flavodic acid can be formulated using conventional blending and encapsulation processes. This reduces manufacturing complexity, eliminates specialized equipment investment, and shortens development timelines, directly benefiting generic pharmaceutical manufacturers and contract development organizations entering the venoactive drug market.

Acute Hemorrhoidal Crisis Management

Flavodic acid (as disodium flavodate) has direct, double-blind clinical trial evidence demonstrating significant reduction of anorectal bleeding (p < 0.001) and hemorrhoidal congestion (p < 0.01) at a defined single oral dose of 1,200 mg . The approved posology for hemorrhoidal crises is 4-5 capsules (800-1,000 mg) per day for 5 days . This positions flavodic acid as a clinically validated option for acute hemorrhoidal episodes where rapid, statistically significant symptom control is required, supported by level-of-evidence that exceeds many non-prescription flavonoid supplements which lack rigorous double-blind evaluation for this specific indication. The rapid attainment of therapeutic plasma levels (Cmax at 4-5 hours ) further supports its suitability for acute rather than solely chronic use.

Neutrophil-Mediated Inflammation Research

For researchers studying the role of neutrophil-derived reactive oxygen species in venous pathology, disodium flavodate offers a well-characterized tool compound with quantified dose-response data: 40%, 71%, and 82% ROS suppression at 5, 50, and 100 mg/L respectively . Importantly, flavodic acid achieves this ROS suppression without impairing phagocytic function—a selectivity feature shared with troxerutin but demonstrated in a direct head-to-head comparison . This allows researchers to dissect ROS-dependent from phagocytosis-dependent inflammatory mechanisms in experimental models of venous insufficiency, ischemia-reperfusion injury, or chronic wound healing. The availability of parallel data for troxerutin at identical concentrations enables direct comparative experimental designs.

PfDHFR Inhibitor Lead Optimization for Malaria

Flavodic acid has been computationally validated as a PfDHFR inhibitor with a binding affinity of -8.9 kcal/mol, exceeding the -8.0 kcal/mol lead threshold and equaling the top-ranked phytochemical sesartemin . The compound demonstrates drug-like physicochemical properties with zero Lipinski violations and stable binding over a 100 ns molecular dynamics simulation . For medicinal chemistry groups pursuing novel antifolate scaffolds for malaria, flavodic acid represents a synthetically accessible starting point with a flavonoid core structure distinct from classical diaminopyrimidine antifolates (e.g., pyrimethamine). Its water solubility further facilitates in vitro testing and crystallography studies without the DMSO-dependent solubilization required for many lipophilic screening hits.

Application
Selection Property
Validation Focus
Veinotonic formulation research
Water-soluble flavonoid; high oral exposure profile
Oral formulation without micronization or heating; bioavailability context
Hemorrhoidal congestion endpoint study
Reported endpoint response at defined dose
Double-blind congestion and bleeding assessment; capillary resistance measurement
Neutrophil ROS mechanism research
Dose-dependent ROS suppression without phagocytosis impairment
Head-to-head comparison with troxerutin; flow cytometric assay design
PfDHFR inhibitor lead optimization
In silico binding affinity and drug-likeness profile
Molecular dynamics stability; scaffold novelty vs classical antifolates
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